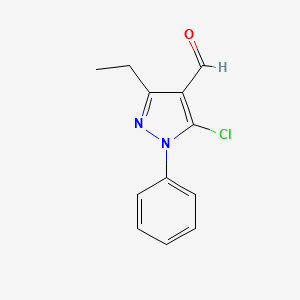

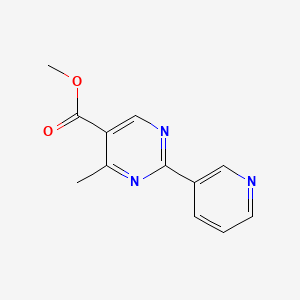

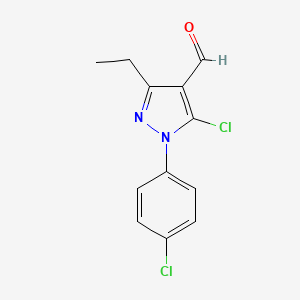

5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

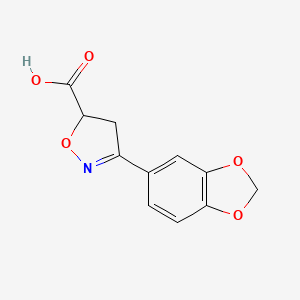

5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family . Pyrazoles are important structural motifs found in many biologically and pharmaceutically active compounds . They possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .

Synthesis Analysis

The compound can be synthesized from 3-methyl-1-phenyl-5-pyrazolone under Vilsmeyer conditions . This process involves a series of syntheses to produce new pyrazole derivatives . The synthesis of this compound is part of ongoing research in the field of pyrazoles .Molecular Structure Analysis

The crystal structure of this compound was determined by X-ray diffraction method . The crystal belongs to the monoclinic space group P 2 1 / c with specific unit cell parameters . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis

This compound is a highly versatile intermediate for the synthesis of various other compounds . It can be used in the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions . It also participates in Knoevenagel condensation .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate in the synthesis of new pyrazole derivatives. Its crystal structure was determined by X-ray diffraction, revealing specific molecular orientations and interactions, which are crucial for understanding its reactivity and potential applications in designing new compounds with desired properties (Cunjin Xu & Yan-Qin Shi, 2011).

Applications in Organic Synthesis

- This compound has been utilized in Sonogashira-type cross-coupling reactions with various alkynes to yield 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates were further transformed into pyrazolo[4,3-c]pyridines and their oxides through microwave-assisted reactions, showcasing its utility in constructing complex heterocyclic systems with potential pharmaceutical applications (G. Vilkauskaitė, A. Šačkus & W. Holzer, 2011).

Molecular Interactions and Assembly

- Investigations into the molecular interactions of derivatives of this compound have highlighted how these compounds form various hydrogen-bonded assemblies. Such studies provide insights into the supramolecular assembly of these molecules, which is valuable for the design of molecular materials and understanding their solid-state properties (Jorge Trilleras et al., 2014).

Antimicrobial Activity

- Derivatives synthesized from this compound have been evaluated for their antimicrobial activities. These studies are crucial for the development of new antimicrobial agents and understanding the structure-activity relationships that govern their effectiveness (B. Mistry, K. R. Desai & Nigam J. Desai, 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-chloro-3-ethyl-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-2-11-10(8-16)12(13)15(14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJUZEPGMAECIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)